molecular formula C18H13N3O2 B4676420 1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B4676420
M. Wt: 303.3 g/mol
InChI Key: CGZBDYJTPFIPQG-UHFFFAOYSA-N
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Description

“1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity . They exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse. For instance, the Gould–Jacobs reaction is commonly used in the synthesis of pyrido[2,3-d]pyrimidin-5-ones . This reaction involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by the cyclization at position 5 of the pyrimidine ring at high temperature .

Scientific Research Applications

Anticancer Agents

Pyrido[2,3-d]pyrimidines, including the compound , have been extensively studied for their potential as anticancer agents . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases, ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Activity

These compounds have also shown antibacterial effects . This makes them potential candidates for the development of new antibiotics, which are greatly needed due to the increasing prevalence of antibiotic-resistant bacteria.

CNS Depressive Activity

Pyrido[2,3-d]pyrimidines have been found to have CNS depressive activity . This suggests that they could potentially be used in the treatment of conditions such as anxiety and insomnia.

Anticonvulsant Activity

These compounds have demonstrated anticonvulsant activity . This means they could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.

Antipyretic Activity

Pyrido[2,3-d]pyrimidines have shown antipyretic effects . This suggests that they could potentially be used to reduce fever.

Analgesic Effects

These compounds have also demonstrated analgesic effects . This means they could potentially be used as pain relievers.

7. Prophylaxis and Therapy of Cerebral Ischemia Fused pyridine ring systems, including pyrido[2,3-d]pyrimidines, have been reported to be used for the prophylaxis and therapy of cerebral ischemia .

Potential Anti-Toxoplasma Agents

Pyrido[2,3-d]pyrimidines have been shown to be effective against Toxoplasma , suggesting a potential use in the treatment of toxoplasmosis.

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines are promising. They are an emerging scaffold in medicinal chemistry with a broad spectrum of activities . This review will help scientists to design new selective, effective, and safe anticancer agents .

Mechanism of Action

Target of Action

The primary targets of 1-methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various cancer-related proteins, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These proteins play crucial roles in cell proliferation, survival, and differentiation, making them important targets for anticancer therapies .

Mode of Action

1-Methyl-5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it has been shown to inhibit PIM-1 kinase , a protein involved in cell cycle progression and apoptosis . The compound’s interaction with its targets leads to changes in cellular processes, such as cell proliferation and survival .

Biochemical Pathways

The compound affects various biochemical pathways associated with its targets. For example, it can inhibit the phosphatidylinositol-3 kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway , which is involved in cell survival and proliferation . It can also affect the mitogen-activated protein kinase (MAPK) pathway , which regulates cell differentiation and apoptosis .

Result of Action

The compound’s action results in significant cytotoxicity against cancer cells. For example, it has been shown to exhibit remarkable cytotoxicity against MCF-7 cells (a breast cancer cell line) and HepG2 cells (a liver cancer cell line) . It can induce apoptosis (programmed cell death) in these cells and arrest the cell cycle at the G1 phase .

properties

IUPAC Name

1-methyl-5-naphthalen-1-ylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-21-16-15(17(22)20-18(21)23)14(9-10-19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3,(H,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZBDYJTPFIPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-1-methyl-5-(naphthalen-1-yl)pyrido[2,3-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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